![molecular formula C28H29N9O6 B13857350 2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)
2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid
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Overview
Description
2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid, also known as aminopterin, is a chemical compound with the empirical formula C19H20N8O5 and a molecular weight of 440.41 g/mol . It is a derivative of folic acid and has been used as an antineoplastic agent due to its ability to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid involves multiple steps. One common method starts with the condensation of 2,4-diaminopteridine with p-aminobenzoyl-L-glutamic acid under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid involves the inhibition of dihydrofolate reductase (DHFR) . By inhibiting DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides . This inhibition leads to a decrease in DNA synthesis and cell proliferation, making it effective as an antineoplastic agent .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another folic acid derivative that inhibits DHFR and is used as an antineoplastic agent.
Pemetrexed: A multi-targeted antifolate that inhibits several folate-dependent enzymes.
Trimethoprim: An antibiotic that also inhibits DHFR but is primarily used to treat bacterial infections.
Uniqueness
2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid is unique in its specific structure and its historical significance as one of the first antifolate drugs used in cancer therapy . Its ability to inhibit DHFR with high specificity makes it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C28H29N9O6 |
---|---|
Molecular Weight |
587.6 g/mol |
IUPAC Name |
2-[[4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C28H29N9O6/c1-36(14-17-13-31-24-22(32-17)23(29)34-28(30)35-24)18-7-5-16(6-8-18)26(41)37(2)19-9-3-15(4-10-19)25(40)33-20(27(42)43)11-12-21(38)39/h3-10,13,20H,11-12,14H2,1-2H3,(H,33,40)(H,38,39)(H,42,43)(H4,29,30,31,34,35) |
InChI Key |
HTBPLFOCHFUAFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N(C)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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